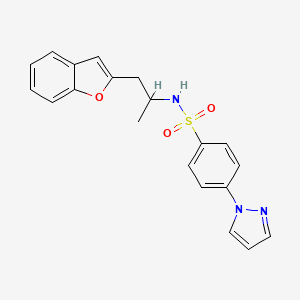

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a benzofuran-2-yl propan-2-yl group and a 1H-pyrazol-1-yl substituent. Benzenesulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The benzofuran moiety enhances aromatic stacking interactions, while the pyrazole group contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKXCIJYBBYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of the Propan-2-yl Group: The benzofuran intermediate is then alkylated using a suitable alkyl halide in the presence of a base.

Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with a 1,3-diketone.

Coupling Reaction: The benzofuran and pyrazole intermediates are coupled using a sulfonyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.

Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with active site residues. The sulfonamide group may enhance the compound’s binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

- Benzofuran vs. Fluorophenyl/Chromenone: The target’s benzofuran moiety (a bicyclic aromatic ether) may enhance lipophilicity and π-π stacking compared to the fluorophenyl and chromen-4-one groups in , which introduce electronegativity and planar rigidity.

- Pyrazole vs.

- Azide Functionality : The azide-rich compound in is likely a precursor for click chemistry, whereas the target’s pyrazole and benzofuran suggest direct biological targeting.

2.3 Physical and Spectroscopic Properties

- Melting Points : The high melting point of (211–214°C) aligns with sulfonamides’ strong hydrogen-bonding capacity. The target compound is expected to exhibit similar thermal stability.

- Spectroscopy : All compounds utilize NMR and IR for structural validation . The target’s benzofuran and pyrazole groups would produce distinct aromatic signals in 1H NMR.

Key Research Findings

- Synthetic Efficiency : Yields vary significantly with substituent complexity (44% for vs. "good yield" for ).

- Substituent Effects: Fluorine and chromenone in improve target binding but increase synthetic difficulty. The target’s benzofuran balances lipophilicity and synthetic feasibility.

- Characterization Tools : X-ray crystallography (via SHELX ) and NMR/IR remain standard for structural confirmation.

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran and pyrazole moieties. The compound is characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography to confirm its structure.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts indicating the presence of benzofuran and pyrazole rings. |

| IR | Characteristic absorption bands for NH groups and aromatic C=C bonds. |

| X-ray | Crystal structure confirms the molecular geometry and interactions. |

Biological Activity

The biological activity of this compound has been explored through various in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits a range of pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it showed notable activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study 1: Antibacterial Efficacy

- A study conducted on the efficacy against Gram-positive and Gram-negative bacteria demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting enhanced antibacterial potency.

-

Case Study 2: Cancer Cell Line Testing

- In vitro testing on breast cancer cell lines showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at lower concentrations compared to existing chemotherapeutics.

-

Case Study 3: In Vivo Anti-inflammatory Study

- Animal models treated with the compound exhibited reduced paw edema compared to controls, supporting its application in inflammatory conditions.

Q & A

Basic Research Question

- NMR Spectroscopy :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonamide linkage .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. adenosine receptor antagonism) may arise from:

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across labs. For COX-2, use a fluorometric inhibitor screening kit to measure IC₅₀ values .

- Off-target effects : Perform selectivity profiling against related targets (e.g., COX-1, A2A receptors) using radioligand binding assays .

- Structural analogs : Synthesize derivatives with modified pyrazole or benzofuran substituents to isolate structure-activity relationships (SAR). For example, replacing the trifluoromethyl group with methyl may reduce adenosine receptor affinity .

What strategies are recommended for optimizing the pharmacokinetic properties of this compound?

Advanced Research Question

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the benzofuran or pyrazole rings to improve aqueous solubility. Calculate logP values using ChemAxon or ACD/Labs .

- Metabolic stability : Test microsomal stability (human liver microsomes) and identify metabolic hotspots via LC-MS/MS. Block susceptible sites (e.g., benzofuran methyl groups) with deuterium or fluorine .

- Permeability : Use Caco-2 cell assays to assess intestinal absorption. If low, consider prodrug strategies (e.g., acetylating the sulfonamide) .

How can electron density topology analysis clarify the reactivity of the sulfonamide group?

Advanced Research Question

- Quantum Topological Analysis (QTAIM) : Using Multiwfn, calculate bond critical points (BCPs) and Laplacian values (∇²ρ) for the S–N bond. A ∇²ρ > 0 indicates ionic character, suggesting susceptibility to hydrolysis .

- Fukui functions : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites. High f⁻ at the sulfonamide nitrogen predicts reactivity with electrophilic enzyme residues .

- Validation : Correlate with experimental kinetics (e.g., hydrolysis rates in buffered solutions at pH 7.4) .

What in vitro models are suitable for preliminary evaluation of antitumor activity?

Basic Research Question

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, A549). Include cisplatin as a positive control .

- Mechanistic studies :

- Target validation : siRNA knockdown of hypothesized targets (e.g., COX-2) to confirm on-mechanism activity .

How does the stereochemistry of the propan-2-yl group influence biological activity?

Advanced Research Question

- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., using chiral oxazaborolidines) .

- Activity comparison : Test enantiomers in biological assays. For example, (R)-isomers may show higher COX-2 inhibition due to better fit in the hydrophobic pocket .

- Computational docking : Compare binding poses of enantiomers in target proteins using induced-fit docking (Schrödinger Suite) .

What are the best practices for ensuring reproducibility in SAR studies of this compound?

Advanced Research Question

- Strict documentation : Log reaction conditions (solvent purity, catalyst batch) and biological assay parameters (cell passage number, serum type) .

- Negative controls : Include inactive analogs (e.g., desulfonamide derivatives) to confirm the sulfonamide’s role in activity .

- Collaborative validation : Share samples with independent labs for cross-testing in blinded studies .

How can researchers leverage cheminformatics to prioritize derivatives for synthesis?

Advanced Research Question

- Virtual screening : Use ZINC15 or Enamine REAL Space to filter for analogs with desirable properties (e.g., MW < 500, logP 2–5) .

- Machine learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict activity of novel derivatives. Tools: RDKit paired with scikit-learn .

- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to exclude derivatives with poor pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.